molecular formula C24H24N2O4S B2565856 3-(3,4-dimethoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole CAS No. 370851-96-0

3-(3,4-dimethoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2565856
CAS No.: 370851-96-0
M. Wt: 436.53
InChI Key: MKMNLSPPVYSFJV-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with an appropriate 1,3-diketone or α,β-unsaturated carbonyl compound. For this compound, the hydrazine derivative could be tosylhydrazine, and the diketone could be 1,3-diphenyl-1,3-propanedione.

    Cyclization: The condensation product undergoes cyclization to form the pyrazole ring. This step often requires acidic or basic conditions to facilitate the ring closure.

    Functional Group Introduction: The 3,4-dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable precursor like 3,4-dimethoxybenzyl chloride reacts with the pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the phenyl groups, potentially leading to the formation of dihydropyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydropyrazoles. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,4-dimethoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole is used as a building block for the synthesis of more complex molecules

Biology

The compound’s biological activity is of interest in the field of medicinal chemistry. Researchers investigate its potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease processes.

Medicine

In medicine, derivatives of this compound are studied for their potential therapeutic effects. For example, modifications to the pyrazole ring or the aromatic groups can lead to compounds with anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-(3,4-dimethoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A compound with similar methoxy groups but different overall structure and biological activity.

    5-Phenyl-1H-pyrazole: Lacks the tosyl and 3,4-dimethoxyphenyl groups, resulting in different chemical properties and applications.

    1-Tosyl-4,5-dihydro-1H-pyrazole: Similar core structure but without the phenyl and 3,4-dimethoxyphenyl groups.

Uniqueness

3-(3,4-Dimethoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-17-9-12-20(13-10-17)31(27,28)26-22(18-7-5-4-6-8-18)16-21(25-26)19-11-14-23(29-2)24(15-19)30-3/h4-15,22H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMNLSPPVYSFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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